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Compound of Interest

Compound Name: 2-Chloro-3,5-dimethylbenzoic acid

Cat. No.: B1487666 Get Quote

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-3,5-dimethylbenzoic Acid

Abstract
This guide provides a comprehensive technical analysis of the molecular structure of 2-Chloro-
3,5-dimethylbenzoic acid (CAS No. 90649-75-5). Designed for researchers, medicinal

chemists, and professionals in drug development, this document moves beyond a simple

recitation of data. It establishes a self-validating framework for structural elucidation by

integrating predictive analysis based on foundational spectroscopic principles with data from

analogous compounds. We will detail the anticipated outcomes from Nuclear Magnetic

Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),

providing the causal logic behind these predictions. This approach serves as a robust

methodology for confirming the identity and purity of this compound, offering field-proven

insights into the practical application of analytical techniques for substituted aromatic carboxylic

acids.

Introduction: A Versatile Chemical Building Block
2-Chloro-3,5-dimethylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure,

featuring a sterically hindered carboxyl group flanked by a chlorine atom and a methyl group,

along with an additional methyl group at the 5-position, makes it a valuable intermediate in

synthetic chemistry. The specific arrangement of electron-withdrawing (chloro) and electron-

donating (methyl) groups on the benzene ring modulates the reactivity of the carboxyl group

and the aromatic system. This tailored electronic and steric profile is of significant interest in the
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synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and

specialized agrochemicals, where precise molecular architecture is paramount for biological

activity. This guide provides the foundational analytical knowledge required to confidently

identify and utilize this compound in a research and development setting.

Compound Identification and Physicochemical
Properties
A precise understanding of a compound begins with its fundamental identifiers and physical

characteristics. The properties for 2-Chloro-3,5-dimethylbenzoic acid are summarized below.

Identifier Value Source

IUPAC Name
2-Chloro-3,5-dimethylbenzoic

acid
N/A

CAS Number 90649-75-5 [1]

Molecular Formula C₉H₉ClO₂ [1]

Molecular Weight 184.62 g/mol [1]

Canonical SMILES
CC1=CC(=C(C(=C1)C(=O)O)C

l)C
[1]

Physical Form Solid N/A

A Plausible Synthetic Pathway: Oxidation of 2-
Chloromesitylene
From a synthetic standpoint, the most direct and industrially scalable route to 2-Chloro-3,5-
dimethylbenzoic acid is the selective oxidation of one methyl group of the readily available

precursor, 2-Chloro-1,3,5-trimethylbenzene (also known as 2-Chloromesitylene).[2] Strong

oxidizing agents like potassium permanganate (KMnO₄) or nitric acid can effectively convert an

activated benzylic methyl group into a carboxylic acid.[3]
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Synthesis Workflow
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Caption: Proposed synthesis of 2-Chloro-3,5-dimethylbenzoic acid.

Experimental Protocol: Synthesis via Oxidation
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Causality: This protocol uses potassium permanganate, a powerful oxidizing agent that is

effective for converting alkylbenzenes to carboxylic acids. The reaction is performed in an

aqueous solution with heating to ensure sufficient reaction kinetics. A final acidification step is

necessary to protonate the carboxylate salt formed in the basic oxidation medium.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-

Chloro-1,3,5-trimethylbenzene (1 equivalent) in water.

Oxidant Addition: While stirring, add potassium permanganate (approx. 3-4 equivalents)

portion-wise to the suspension. The addition should be controlled to manage the exothermic

reaction.

Reflux: Heat the mixture to reflux for several hours until the purple color of the permanganate

has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

Workup: Cool the reaction mixture to room temperature and filter to remove the MnO₂

precipitate.

Acidification: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly add

concentrated hydrochloric acid (HCl) until the solution is acidic (pH < 2), which will precipitate

the crude 2-Chloro-3,5-dimethylbenzoic acid.

Isolation & Purification: Collect the solid product by vacuum filtration, wash with cold water,

and dry. Further purification can be achieved by recrystallization from an appropriate solvent

system (e.g., ethanol/water).

Molecular Structure Elucidation: A Multi-Technique
Approach
The definitive confirmation of the molecular structure is achieved by correlating data from

multiple analytical techniques. Each method probes different aspects of the molecule's

constitution, and together they provide an unambiguous structural assignment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1487666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Workflow
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Caption: Integrated workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

The proton NMR spectrum provides information on the number of distinct proton environments,

their electronic surroundings, and their proximity to other protons. For 2-Chloro-3,5-
dimethylbenzoic acid, we predict the following signals:

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically δ 11-13

ppm. This significant deshielding is characteristic of acidic protons.

Aromatic Protons (Ar-H): The molecule has two aromatic protons. Due to the symmetrical

substitution pattern relative to the methyl groups at positions 3 and 5, these protons (at C4

and C6) are in very similar, though not identical, environments. They will appear as two

closely spaced singlets or narrow doublets (due to small ⁴J meta-coupling) in the aromatic

region, predicted around δ 7.2-7.5 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1487666?utm_src=pdf-body-img
https://www.benchchem.com/product/b1487666?utm_src=pdf-body
https://www.benchchem.com/product/b1487666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methyl Protons (-CH₃): There are two distinct methyl groups.

C3-Methyl: This methyl group is ortho to the chlorine atom. The deshielding effect of the

adjacent halogen will shift its signal slightly downfield. Expected as a singlet at

approximately δ 2.4-2.5 ppm.

C5-Methyl: This methyl group is further from the electron-withdrawing groups. Expected as

a singlet at approximately δ 2.3-2.4 ppm.

Integration: The relative integral areas of these peaks would be 1H : 2H : 3H : 3H.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the

molecule's asymmetry, all 9 carbon atoms are chemically distinct and should produce separate

signals.

Carboxyl Carbon (-COOH): Expected in the typical carboxylic acid range of δ 168-172 ppm.

Aromatic Carbons (Ar-C): Six distinct signals are expected.

C1 (ipso-COOH): Quaternary carbon, predicted around δ 130-133 ppm.

C2 (ipso-Cl): Quaternary carbon directly attached to chlorine, significantly deshielded,

predicted around δ 134-137 ppm.[4]

C3 (ipso-CH₃): Quaternary carbon, predicted around δ 138-141 ppm.

C4 (C-H): Protonated carbon, predicted around δ 130-132 ppm.

C5 (ipso-CH₃): Quaternary carbon, predicted around δ 137-140 ppm.

C6 (C-H): Protonated carbon, predicted around δ 128-130 ppm.

Methyl Carbons (-CH₃): Two signals are expected in the aliphatic region, typically δ 19-22

ppm.

Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-Chloro-3,5-
dimethylbenzoic acid sample.
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Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry NMR tube. Causality: Deuterated solvents are used as they are

"invisible" in ¹H NMR spectra. DMSO-d₆ is often preferred for carboxylic acids to ensure the

acidic proton is observable and not rapidly exchanging.

Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), which provides a reference signal at δ 0.00 ppm.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed

by the ¹³C spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz instrument

are typically sufficient.[4]

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00

ppm. Integrate the ¹H signals.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of its chemical bonds.

Caption: Predicted key bond vibrations for IR analysis.

The IR spectrum of 2-Chloro-3,5-dimethylbenzoic acid is expected to show several

characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹,

characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

C-H Stretches: Absorptions just above and below 3000 cm⁻¹. Aromatic C-H stretches appear

in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the methyl groups appear

in the 2850-2980 cm⁻¹ region.

C=O Stretch: A very strong, sharp absorption band around 1700-1725 cm⁻¹. This is a highly

diagnostic peak for the carbonyl group of the carboxylic acid.
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C=C Stretches: Medium-intensity absorptions in the 1450-1600 cm⁻¹ region, corresponding

to the vibrations of the aromatic ring.

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically around 700-

800 cm⁻¹.

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained. Causality: KBr is transparent to infrared radiation and

provides a solid matrix to hold the sample.

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to

form a thin, transparent or translucent disc.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum.

Background Subtraction: Run a background spectrum of the empty sample compartment to

subtract interferences from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and gives insight into its

structure through analysis of its fragmentation patterns.

Molecular Ion (M⁺): The molecular formula is C₉H₉ClO₂ with a molecular weight of 184.62

g/mol . The mass spectrum will show a molecular ion peak at m/z 184.

Isotope Pattern: Chlorine has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

Therefore, a characteristic M+2 peak will be observed at m/z 186 with an intensity that is

approximately one-third (24.2 / 75.8 ≈ 32%) of the M⁺ peak at m/z 184. This pattern is a

definitive indicator of the presence of a single chlorine atom.[5]

Key Fragmentations:

[M - OH]⁺: Loss of a hydroxyl radical (17 Da) from the molecular ion is a common

fragmentation for carboxylic acids, leading to a strong peak at m/z 167 (and a
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corresponding isotope peak at m/z 169). This fragment is a stable acylium ion.

[M - COOH]⁺: Loss of the entire carboxyl group (45 Da) would result in a fragment at m/z

139 (and m/z 141).

Further Fragmentation: The acylium ion (m/z 167) can further lose carbon monoxide (CO,

28 Da) to give a fragment at m/z 139.[6]

Conclusion
The molecular structure of 2-Chloro-3,5-dimethylbenzoic acid can be unequivocally

confirmed through a synergistic application of modern analytical techniques. The predicted ¹H

and ¹³C NMR spectra define the precise carbon-hydrogen framework and the unique chemical

environment of each atom. Infrared spectroscopy validates the presence of key functional

groups—the carboxylic acid, aromatic ring, and C-Cl bond—through their characteristic

vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and the

presence of a single chlorine atom via the distinct M⁺/M+2 isotopic pattern, while its

fragmentation provides corroborating structural evidence. This multi-faceted, self-validating

approach ensures the identity and integrity of the compound, providing a solid foundation for its

application in advanced chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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